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Introduction: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in

various cellular processes, including gene silencing, DNA repair, metabolism, and aging. The

seven human sirtuins (SIRT1-SIRT7) are promising therapeutic targets for a range of diseases.

To facilitate research and drug development, the availability of highly pure and active

recombinant sirtuin proteins is essential. This document provides detailed application notes and

protocols for the purification of recombinant human sirtuin proteins, primarily from E. coli

expression systems. The methods described herein leverage common protein purification

techniques, including affinity, ion exchange, and size exclusion chromatography.

I. Overview of Sirtuin Purification Strategies
The general workflow for purifying recombinant human sirtuins from bacterial expression

systems involves several key steps:

Expression: The sirtuin of interest is typically expressed in E. coli with an affinity tag (e.g.,

His-tag, GST-tag) to facilitate initial purification.

Lysis: Bacterial cells are harvested and lysed to release the recombinant protein.

Affinity Chromatography: The crude lysate is passed through an affinity column that

specifically binds the tag, allowing for the separation of the tagged sirtuin from the bulk of
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host cell proteins.

Tag Cleavage (Optional): For applications requiring tag-free protein, the affinity tag is

removed by enzymatic cleavage.

Further Purification: Additional chromatography steps, such as ion exchange and/or size

exclusion chromatography, are often employed to achieve high purity and remove

aggregates.
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II. Data Presentation: Comparison of Purification
Strategies
The following tables summarize quantitative data from various sirtuin purification protocols.

These values can vary depending on the specific construct, expression conditions, and

purification scale.

Table 1: Purification of His-tagged Sirtuins

Sirtuin
Expressi
on
System

Affinity
Resin

Elution
Imidazole
(mM)

Yield
(mg/L
culture)

Purity (%)
Referenc
e

SIRT1
E. coli

BL21(DE3)

Ni-NTA

Agarose
250-500 ~3 >90 [1][2]

SIRT2 E. coli Ni-NTA
10-500

(gradient)
~10 >95 [3]

SIRT3 E. coli

Proprietary

Chromatog

raphic

Techniques

N/A N/A >95 [4]

SIRT5
E. coli

BL21(DE3)
Ni-NTA 250 N/A >95 [5]

SIRT6
E. coli

BL21

High

Affinity Ni-

NTA Resin

N/A N/A >95 [6]

Table 2: Purification of GST-tagged Sirtuins
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Sirtuin
Expressi
on
System

Affinity
Resin

Elution
Condition
s

Yield
(mg/L
culture)

Purity (%)
Referenc
e

General E. coli
Glutathione

Agarose

10 mM

Reduced

Glutathione

1-10 >90 [7][8]

III. Experimental Protocols
Protocol 1: Purification of His-tagged Human SIRT1
This protocol describes the expression and purification of N-terminally His-tagged human

SIRT1 from E. coli.[1][2][9]

A. Expression

Transform E. coli BL21(DE3) cells with a pET-based vector containing the His-tagged SIRT1

construct.

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and

grow overnight at 37°C with shaking.

Inoculate 2 L of LB medium with the 5 mL overnight culture.

Grow the culture at 37°C with shaking until the OD600 reaches 0.6.

Induce protein expression by adding IPTG to a final concentration of 1 mM.

Continue to grow the culture for 5 hours at 37°C or overnight at a lower temperature (e.g.,

18-25°C) to improve protein solubility.

Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

B. Lysis and Clarification

Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10

mM imidazole, 1% Triton X-100, and protease inhibitors).
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Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation to pellet cell debris.

C. Affinity Chromatography

Equilibrate a Ni-NTA agarose column with Lysis Buffer.

Load the clarified lysate onto the column.

Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM

imidazole).

Elute the His-tagged SIRT1 with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-

500 mM imidazole).

Analyze the eluted fractions by SDS-PAGE.

D. Further Purification (Optional)

For higher purity, the eluted fractions can be pooled and subjected to size exclusion

chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, 200

mM NaCl, pH 8.0).[2]
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Protocol 2: Purification of GST-tagged Sirtuins
This protocol provides a general method for the purification of GST-tagged sirtuins.[7][8]

A. Expression and Lysis

Express the GST-tagged sirtuin in E. coli as described in Protocol 1A.

Resuspend the cell pellet in ice-cold PBS and lyse by sonication.

Clarify the lysate by centrifugation.

B. Affinity Chromatography
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Equilibrate a Glutathione-Agarose column with PBS.

Load the clarified lysate onto the column. The binding can be done in batch or by gravity

flow.

Wash the column extensively with PBS to remove non-specifically bound proteins.

Elute the GST-tagged sirtuin with Elution Buffer (50 mM Tris-HCl, pH 8.0, 10 mM reduced

glutathione).

Analyze the eluted fractions by SDS-PAGE.

Clarified Lysate

Glutathione Column

Load

Wash

Bind

Elution

Wash with PBS

Unbound Proteins

Flow-through

Purified GST-Sirtuin

Elute with Glutathione

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1177904?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge.[10][11][12] It is often used as a

second purification step after affinity chromatography.

Buffer Exchange: The protein sample from the affinity step should be buffer-exchanged into a

low-salt IEX starting buffer.

Column Equilibration: Equilibrate an appropriate IEX column (anion or cation exchange,

depending on the pI of the sirtuin) with the starting buffer.

Sample Loading: Load the protein sample onto the column.

Washing: Wash the column with the starting buffer to remove unbound proteins.

Elution: Elute the bound protein using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.

Fraction Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing

the pure sirtuin.

Protocol 4: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates proteins based on their size.[6][13][14] It is an

excellent final "polishing" step to remove aggregates and other remaining contaminants.

Column Equilibration: Equilibrate a size exclusion column (e.g., Superdex 75 or Superdex

200) with the final storage buffer for the protein.

Sample Loading: Concentrate the protein sample from the previous purification step and

load it onto the column. The sample volume should be a small fraction of the total column

volume for optimal resolution.

Elution: Elute the protein with the equilibration buffer at a constant flow rate.

Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE. The desired

protein should elute at a volume corresponding to its molecular weight.

IV. Conclusion
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The protocols outlined in this document provide a comprehensive guide for the purification of

recombinant human sirtuin proteins. The specific choice of tags and chromatography steps

may need to be optimized for each sirtuin to achieve the desired yield and purity. By following

these guidelines, researchers can obtain high-quality sirtuin proteins for a wide range of

biochemical and structural studies, ultimately advancing our understanding of their biological

functions and therapeutic potential.

Need Custom Synthesis?
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To cite this document: BenchChem. [Application Notes and Protocols for the Purification of
Recombinant Human Sirtuin Proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177904#methods-for-purifying-recombinant-human-
sirtuin-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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